molecular formula C13H14ClNO B1521988 4-[(2-Aminophenyl)methyl]phenol hydrochloride CAS No. 1193388-60-1

4-[(2-Aminophenyl)methyl]phenol hydrochloride

Cat. No.: B1521988
CAS No.: 1193388-60-1
M. Wt: 235.71 g/mol
InChI Key: CVUDFLVTIMLZIW-UHFFFAOYSA-N
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Description

“4-[(2-Aminophenyl)methyl]phenol hydrochloride” is a chemical compound with the CAS Number: 1193388-60-1 . It has a molecular weight of 235.71 . The compound is in the form of a powder and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 235.71 and a molecular formula of C13H14ClNO .

Scientific Research Applications

Antimicrobial and Antidiabetic Activities

4-Aminophenol derivatives, including structures similar to 4-[(2-Aminophenyl)methyl]phenol hydrochloride, have been explored for their broad-spectrum antimicrobial activities against various bacterial strains and fungi, such as Staphylococcus aureus and Saccharomyces cerevisiae. These compounds also exhibit significant antidiabetic activities, showing potential as α-amylase and α-glucosidase inhibitors. Additionally, these compounds have shown promise in DNA interaction studies, indicating potential applications in anticancer therapies (Rafique et al., 2022).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-aminophenol, such as this compound, are investigated for improving methods like the Berthelot reaction. This reaction is crucial for quantitative determination of ammonium in environmental and biological samples. Studies have explored various compounds as alternatives to traditional chromogenic substrates, aiming to minimize interferences and enhance analytical accuracy (Rhine et al., 1998).

Corrosion Inhibition

Some amine derivatives, including those structurally related to this compound, are synthesized and investigated for their corrosion inhibition efficiency on metals like mild steel in acidic environments. These studies combine experimental approaches with theoretical simulations to understand the adsorption mechanisms and interactions between the inhibitors and metal surfaces (Boughoues et al., 2020).

Biochemical Research

In the field of biochemistry, phenolic derivatives related to this compound are studied for their roles as inhibitors of membrane lipid peroxidation and as radical scavengers. These compounds can interact differently with various radicals and protect biological membranes against oxidative stress, highlighting their potential in researching antioxidant mechanisms (Dinis et al., 1994).

Environmental Applications

Certain derivatives of 4-aminophenol are also utilized in environmental applications, such as in the degradation of toxic organic compounds. Processes combining hydrodynamic cavitation, photolysis, and ozonation have been studied for the effective degradation of such compounds, demonstrating the role of 4-aminophenol derivatives in enhancing the efficacy of these environmental remediation techniques (Barik & Gogate, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-[(2-aminophenyl)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDFLVTIMLZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-60-1
Record name Phenol, 4-[(2-aminophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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